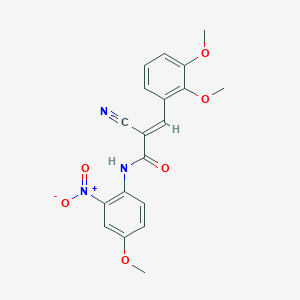![molecular formula C24H24FN3O B10896238 4-{[(4-fluorophenyl)amino]methyl}-N'-(1-phenylbutan-2-ylidene)benzohydrazide](/img/structure/B10896238.png)
4-{[(4-fluorophenyl)amino]methyl}-N'-(1-phenylbutan-2-ylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N’~1~-(1-BENZYLPROPYLIDENE)-4-[(4-FLUOROANILINO)METHYL]BENZOHYDRAZIDE” is a synthetic organic compound that belongs to the class of hydrazides These compounds are characterized by the presence of a hydrazide functional group, which is a derivative of hydrazine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N’~1~-(1-BENZYLPROPYLIDENE)-4-[(4-FLUOROANILINO)METHYL]BENZOHYDRAZIDE” typically involves the following steps:
Formation of the Benzylidene Intermediate: The reaction between benzaldehyde and propylamine under acidic conditions forms the benzylidene intermediate.
Hydrazide Formation: The intermediate reacts with 4-fluoroaniline and benzohydrazide in the presence of a suitable catalyst, such as acetic acid, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
“N’~1~-(1-BENZYLPROPYLIDENE)-4-[(4-FLUOROANILINO)METHYL]BENZOHYDRAZIDE” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the aniline moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of “N’~1~-(1-BENZYLPROPYLIDENE)-4-[(4-FLUOROANILINO)METHYL]BENZOHYDRAZIDE” depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’~1~-(1-Benzylidene)-4-[(4-chloroanilino)methyl]benzohydrazide
- N’~1~-(1-Benzylidene)-4-[(4-methoxyanilino)methyl]benzohydrazide
Uniqueness
“N’~1~-(1-BENZYLPROPYLIDENE)-4-[(4-FLUOROANILINO)METHYL]BENZOHYDRAZIDE” is unique due to the presence of the fluorine atom in the aniline moiety, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C24H24FN3O |
|---|---|
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
4-[(4-fluoroanilino)methyl]-N-(1-phenylbutan-2-ylideneamino)benzamide |
InChI |
InChI=1S/C24H24FN3O/c1-2-22(16-18-6-4-3-5-7-18)27-28-24(29)20-10-8-19(9-11-20)17-26-23-14-12-21(25)13-15-23/h3-15,26H,2,16-17H2,1H3,(H,28,29) |
InChI-Schlüssel |
ZURXDOABGJSYTB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=NNC(=O)C1=CC=C(C=C1)CNC2=CC=C(C=C2)F)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10896156.png)
![1-ethyl-3-methyl-4-(pentafluoroethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B10896160.png)

![3,3'-Sulfanediylbis{1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one}](/img/structure/B10896174.png)

![5-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)ethyl]-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10896176.png)
![[3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B10896180.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-4-nitrobenzenesulfonamide](/img/structure/B10896182.png)
![N-cyclopropyl-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B10896198.png)

![4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10896218.png)
![(1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10896221.png)
![N-[(E)-{5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10896228.png)

